N-{(S)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-1-phenyl-ethyl}-succinamic acid
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Overview
Description
PD-137337 is a chemical compound with the CAS number 130406-71-2. It is known for its unique properties and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The preparation of PD-137337 involves several synthetic routes and reaction conditions. One common method is the chemical reduction process, which uses different palladium precursors. The preparation methods can significantly affect the physicochemical properties and performance of the compound .
Chemical Reactions Analysis
PD-137337 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include palladium catalysts and specific solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PD-137337 has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions. In biology and medicine, it is studied for its potential therapeutic effects. The compound is also used in industrial applications, particularly in the production of advanced materials .
Mechanism of Action
The mechanism of action of PD-137337 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
PD-137337 can be compared with other similar compounds, such as other palladium-based catalysts. Its uniqueness lies in its specific properties and applications, which make it suitable for certain reactions and processes. Similar compounds include other palladium complexes and catalysts .
Properties
Molecular Formula |
C35H42N4O6 |
---|---|
Molecular Weight |
614.7 g/mol |
IUPAC Name |
4-[[(1S)-2-[[(2S)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C35H42N4O6/c1-35(18-26-19-36-28-10-6-5-9-27(26)28,39-34(44)45-32-24-14-21-13-22(16-24)17-25(32)15-21)33(43)37-20-29(23-7-3-2-4-8-23)38-30(40)11-12-31(41)42/h2-10,19,21-22,24-25,29,32,36H,11-18,20H2,1H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/t21?,22?,24?,25?,29-,32?,35+/m1/s1 |
InChI Key |
FVQSSYMRZKLFDR-UKWUEPKQSA-N |
Isomeric SMILES |
C[C@](CC1=CNC2=CC=CC=C21)(C(=O)NC[C@H](C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC(C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Origin of Product |
United States |
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